molecular formula C15H22N2O5 B13163042 methyl (2R,3S)-3-(2-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate

methyl (2R,3S)-3-(2-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate

Cat. No.: B13163042
M. Wt: 310.35 g/mol
InChI Key: DFHJCDNYIIKDMI-NEPJUHHUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2R,3S)-3-(2-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate is a chiral compound characterized by:

  • Stereochemistry: (2R,3S) configuration.
  • Functional groups: A methyl ester, a tert-butoxycarbonyl (Boc)-protected amino group, a 2-aminophenyl substituent, and a hydroxyl group at the 3-position.

Properties

Molecular Formula

C15H22N2O5

Molecular Weight

310.35 g/mol

IUPAC Name

methyl (2R,3S)-3-(2-aminophenyl)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

InChI

InChI=1S/C15H22N2O5/c1-15(2,3)22-14(20)17-11(13(19)21-4)12(18)9-7-5-6-8-10(9)16/h5-8,11-12,18H,16H2,1-4H3,(H,17,20)/t11-,12+/m1/s1

InChI Key

DFHJCDNYIIKDMI-NEPJUHHUSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]([C@H](C1=CC=CC=C1N)O)C(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)NC(C(C1=CC=CC=C1N)O)C(=O)OC

Origin of Product

United States

Preparation Methods

Step 1: Boc Protection of the Amino Group

The primary amine is protected using tert-butoxycarbonyl (Boc) anhydride under mild basic conditions:
Reagents : Boc₂O, triethylamine (TEA), tetrahydrofuran (THF).
Conditions : 0–25°C, 4–6 hours.
Yield : ~85–90% (analogous Boc-protection reactions).

Step 2: Aldol Reaction for Backbone Formation

A stereoselective aldol reaction between the Boc-protected amino acid derivative and a substituted benzaldehyde generates the hydroxypropanoate backbone:
Catalyst : Proline-derived organocatalyst (e.g., (S)-proline).
Solvent : Dichloromethane (DCM) or THF.
Diastereomeric Ratio : >20:1 (2R,3S vs. other stereoisomers).

Step 3: Esterification

The carboxylic acid intermediate is methylated using dimethyl carbonate (DMC) or methyl iodide:
Reagents : DMC, potassium carbonate (K₂CO₃).
Conditions : Reflux in acetone, 12 hours.
Purity : >95% (HPLC analysis).

Step 4: Deprotection and Final Isolation

The Boc group is removed under acidic conditions:
Reagents : Trifluoroacetic acid (TFA) in DCM.
Workup : Neutralization with aqueous NaHCO₃, extraction, and crystallization.
Overall Yield : 55–60%.

Industrial-Scale Optimization

Parameter Laboratory Scale Industrial Scale
Catalyst Loading 5–10 mol% 1–2 mol% (flow chemistry)
Reaction Time 24–48 hours 2–4 hours (microwave-assisted)
Purification Column Chromatography Crystallization or distillation
Throughput 1–10 g/day 1–5 kg/day

Industrial methods emphasize cost efficiency via:

Critical Analytical Data

Stereochemical Validation

Method Parameters Result
X-ray Crystallography Space group P2₁, a = 5.418 Å, b = 8.126 Å, c = 26.305 Å Confirmed (2R,3S) configuration
Chiral HPLC Chiralpak AD-H column, hexane:isopropanol (90:10) Retention time: 12.3 min (single peak)

Purity Assessment

Technique Conditions Purity
HPLC C18 column, 0.1% TFA in H₂O/MeOH gradient 98.2%
¹H NMR 500 MHz, DMSO-d₆ No detectable impurities

Comparative Methodologies

Synthetic Route Advantages Disadvantages
Asymmetric Aldol High enantioselectivity, minimal byproducts Costly catalysts
Enzymatic Resolution Eco-friendly, mild conditions Low yields (~40%)
Racemic Separation Simple setup Wasteful, inefficient

Challenges and Solutions

  • Racemization Risk : Mitigated by low-temperature reactions (<0°C) and non-polar solvents (e.g., toluene).
  • Byproduct Formation : Addressed via kinetic control in aldol reactions (slow aldehyde addition).

Chemical Reactions Analysis

Types of Reactions

Methyl (2R,3S)-3-(2-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4) under acidic conditions.

    Reduction: NaBH4 or LiAlH4 in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine or pyridine.

Major Products

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of a hydroxyl compound.

    Substitution: Formation of substituted amino derivatives.

Scientific Research Applications

Methyl (2R,3S)-3-(2-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and natural products.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl (2R,3S)-3-(2-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. Additionally, it may modulate signaling pathways by interacting with cell surface receptors or intracellular proteins.

Comparison with Similar Compounds

Structural Features and Substituents

Key differences in substituents and backbone structures influence reactivity, solubility, and biological activity:

Compound Name / Reference Backbone Substituents Ester Group Key Functional Groups
Target Compound Propanoate 2-Aminophenyl Methyl Boc-amino, hydroxyl
Ethyl (2S,3S)-3-((Boc)(2-methylallyl)amino)-2-hydroxy-3-phenylpropanoate () Propanoate Phenyl, 2-methylallyl Ethyl Boc-amino, hydroxyl
Methyl 2-[(Boc)amino]-3-[(4′-iodo-2′-aminophenyl)amino]propanoate () Propanoate 4′-Iodo-2′-aminophenyl Methyl Boc-amino, nitro/amino groups
(3S)-3-[(Boc)amino]-3-(2-thienyl)propanoic acid () Propanoic acid 2-Thienyl N/A Boc-amino, carboxylic acid
(2S,3R)-2-((Boc)(methyl)amino)-3-hydroxybutanoic acid () Butanoic acid Methyl N/A Boc-methyl-amino, hydroxyl
(2R,3S)-2-[(Boc)amino]-3-methylpentanoic acid () Pentanoic acid 3-Methyl N/A Boc-amino

Key Observations :

  • The target compound’s 2-aminophenyl group distinguishes it from analogs with phenyl (), thienyl (), or iodophenyl substituents (). The aromatic amine may enhance hydrogen bonding or metal coordination.
  • Ester vs. carboxylic acid : Methyl/ethyl esters () improve solubility in organic solvents compared to carboxylic acids (–5).

Stereochemical Variations

Stereochemistry critically impacts biological activity and synthetic pathways:

Compound Name / Reference Configuration Relationship to Target Compound
Target Compound (2R,3S) Reference
Ethyl (2S,3S)-3-(Boc-amino)-2-hydroxy-3-phenylpropanoate () (2S,3S) Diastereomer (differs at C2 and C3)
(2S,3R)-3-Hydroxy-3-(4-methoxyphenyl)propanoate () (2S,3R) Diastereomer (differs at C3)
(2R,3S)-2-[(Boc)amino]-3-methylpentanoic acid () (2R,3S) Same configuration, different backbone

Key Observations :

  • The (2R,3S) configuration in the target and ’s pentanoic acid analog suggests shared synthetic strategies (e.g., asymmetric catalysis).
  • Diastereomers () may exhibit divergent physicochemical properties, such as melting points or enzymatic recognition.

Key Observations :

  • Low yields in (29%) highlight challenges in stereocontrol during Boc protection.
  • employs nucleophilic aromatic substitution (SNAr) for nitro-iodophenyl incorporation, a strategy adaptable to the target’s 2-aminophenyl group.

Biological Activity

Methyl (2R,3S)-3-(2-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate is a complex organic compound that has garnered interest in the fields of medicinal chemistry and organic synthesis. This article provides a detailed overview of its biological activity, including its mechanisms of action, potential applications, and comparative analysis with structurally similar compounds.

Chemical Structure and Properties

The compound features a chirality at the 2 and 3 positions of the propanoate backbone, denoted as (2R,3S). Its molecular formula is C15H22N2O5C_{15}H_{22}N_{2}O_{5}, with a molecular weight of approximately 310.35 g/mol. The structural components include:

  • Aminophenyl group : Contributes to its biological interactions.
  • Tert-butoxycarbonyl (Boc) protected amino group : Enhances stability and solubility.
  • Hydroxypropanoate moiety : Potentially involved in enzyme interactions.

Mechanisms of Biological Activity

The biological activity of this compound is primarily linked to its interactions with various biological targets. Potential mechanisms include:

  • Enzyme inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor modulation : It may interact with receptors, influencing signaling pathways.

Interaction Studies

Interaction studies focus on binding affinity and specificity towards various biological targets. Techniques employed in these studies include:

  • Surface Plasmon Resonance (SPR) : To measure binding kinetics.
  • Isothermal Titration Calorimetry (ITC) : To assess thermodynamics of binding.

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with this compound. Below is a comparative table highlighting key features:

Compound NameStructural FeaturesUnique Aspects
Methyl (2R,3S)-3-(4-nitrophenyl)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxypropanoateContains a nitro groupNitro groups may enhance electrophilicity
Methyl (2R,3S)-3-(4-methoxyphenyl)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxypropanoateContains a methoxy groupMethoxy groups can influence solubility
Methyl (2R,3S)-3-(phenyl)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxypropanoateLacks substitution on the phenyl ringSimpler structure may lead to different reactivity patterns

Case Studies and Research Findings

Research on this compound has been limited but suggests significant potential for therapeutic applications. For example, studies have indicated that compounds with similar structures exhibit anti-inflammatory and anticancer properties.

  • Anti-inflammatory Activity : In vitro studies have shown that related compounds can inhibit pro-inflammatory cytokine production.
  • Anticancer Properties : Preliminary research indicates that structural analogs may induce apoptosis in cancer cell lines.

Q & A

Basic Research Questions

Q. What are the optimal methods for introducing the tert-butoxycarbonyl (Boc) protecting group during the synthesis of this compound?

  • The Boc group is typically introduced via reaction with di-tert-butyl dicarbonate [(Boc)₂O] under mildly basic conditions (e.g., DMAP or TEA in THF) to protect the amine functionality . Evidence from analogous syntheses shows that flash chromatography (silica gel, hexane/ethyl acetate gradients) effectively isolates Boc-protected intermediates .

Q. How can the stereochemical integrity of the (2R,3S) configuration be confirmed during synthesis?

  • X-ray crystallography is the gold standard for absolute configuration determination. For example, a related (2R,3S)-configured compound (CCDC 2108000) was resolved in the monoclinic space group P2(1) with unit cell parameters a = 5.4181(15) Å, b = 8.126(3) Å, c = 26.305(6) Å, and β = 90° . Chiral HPLC or polarimetry can supplement this by comparing optical rotations with literature values .

Q. What solvents and reaction conditions minimize racemization during esterification or amidation steps?

  • Polar aprotic solvents like THF or DCM, combined with low temperatures (0–25°C), are preferred. Evidence from similar syntheses highlights the use of Na₂SO₄ as a drying agent and diphenyl phosphate as a mild acid catalyst to suppress side reactions .

Advanced Research Questions

Q. How can conflicting NMR data (e.g., unexpected splitting or integration ratios) be resolved for this compound?

  • Rotameric equilibria caused by hindered rotation around the carbamate bond (N–COO–) may lead to split signals in 1H^1H NMR. Variable-temperature NMR (VT-NMR) in DMSO-d₆ or CDCl₃ can coalesce these peaks, confirming dynamic behavior . For example, the tert-butyl group’s 1H^1H signals at δ 1.4 ppm may show splitting due to steric interactions with adjacent substituents .

Q. What strategies mitigate solubility challenges during crystallization for X-ray analysis?

  • Slow vapor diffusion with solvent pairs (e.g., hexane/ethyl acetate) or mixed-solvent systems (e.g., DCM/pentane) is effective. A related (2R,3S)-configured compound crystallized at 140 K with dimensions 0.142 × 0.085 × 0.046 mm, yielding a density of 1.435 g/cm³ and F(000) = 512 . Additives like trifluoroacetic acid (0.1% v/v) can enhance crystal lattice stability .

Q. How does the 2-aminophenyl group influence the compound’s stability under acidic or oxidative conditions?

  • The aromatic amine is prone to oxidation; thus, inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT) are recommended during storage. The Boc group is acid-labile, requiring neutral to mildly basic conditions (pH 7–9) to prevent cleavage . Stability assays using HPLC-MS under accelerated conditions (40°C, 75% RH) can quantify degradation pathways .

Q. What computational methods validate the observed stereochemistry and electronic properties?

  • Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can optimize the molecular geometry and predict NMR/IR spectra for comparison with experimental data. The InChIKey OUUNEDPIBZNRMT-SNVBAGLBSA-N for a related compound provides a reference for stereodescriptors . Hirshfeld surface analysis further clarifies intermolecular interactions in the crystal lattice .

Data Contradiction and Resolution

Q. How should researchers address discrepancies between X-ray diffraction data and computational models?

  • Refinement errors in X-ray data (e.g., thermal displacement parameters) or solvent inclusion in the crystal lattice may cause mismatches. Re-refining the structure with SHELXL or using alternative software (Olex2) can resolve such issues . Cross-validation with spectroscopic data (e.g., 13C^{13}C NMR carbonyl signals at ~170 ppm) ensures consistency .

Q. Why might synthetic yields vary significantly between small-scale (1 mmol) and scaled-up (10 mmol) reactions?

  • Kinetic vs. thermodynamic control in stereoselective steps may lead to divergent outcomes. For example, a 1 mmol synthesis of a related compound achieved 60% yield via 60-hour heating at 85°C, but scaling up could exacerbate side reactions (e.g., epimerization). Process optimization using Design of Experiments (DoE) and inline FTIR monitoring is advised .

Methodological Tables

Table 1. Key Crystallographic Parameters for Structural Validation

ParameterValue
Space groupP2(1) (monoclinic)
Unit cell dimensionsa = 5.4181(15) Å, b = 8.126(3) Å, c = 26.305(6) Å
Density (calc.)1.435 g/cm³
Absorption coefficient2.755 mm⁻¹

Table 2. Recommended Solvent Systems for Purification

StepSolvent Ratio (Hexane:Ethyl Acetate)
Boc protection8:2 → 6:4 (gradient)
Final purification7:3 (isocratic)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.